molecular formula C16H17NO B15171267 N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline CAS No. 918163-02-7

N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline

Cat. No.: B15171267
CAS No.: 918163-02-7
M. Wt: 239.31 g/mol
InChI Key: PWKLRNLBJWOKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group attached to the phenyl ring and a prop-1-en-2-yl group attached to the aniline nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline typically involves the following steps:

    Starting Materials: Aniline, 4-methoxybenzaldehyde, and prop-1-en-2-yl bromide.

    Step 1: The reaction begins with the condensation of aniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form N-(4-methoxyphenyl)aniline.

    Step 2: The resulting N-(4-methoxyphenyl)aniline is then reacted with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to carry out the condensation and alkylation reactions.

    Purification: Employing techniques such as distillation and crystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.

    Substitution: The methoxy group and the aniline nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution and alkylating agents for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)aniline: Lacks the prop-1-en-2-yl group, making it less reactive in certain chemical reactions.

    N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)amine: Similar structure but different functional groups, leading to distinct chemical and biological properties.

Properties

CAS No.

918163-02-7

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-prop-1-en-2-ylaniline

InChI

InChI=1S/C16H17NO/c1-12(2)15-6-4-5-7-16(15)17-13-8-10-14(18-3)11-9-13/h4-11,17H,1H2,2-3H3

InChI Key

PWKLRNLBJWOKNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.